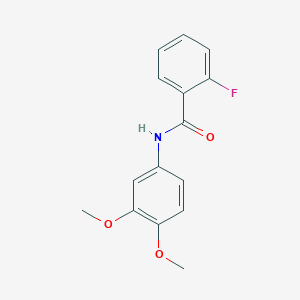

N-(3,4-dimethoxyphenyl)-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3,4-dimethoxyphenyl)-2-fluorobenzamide belongs to the benzamide class, characterized by a benzoyl group attached to an amine. Benzamides are notable for their diverse range of biological activities and applications in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine atoms and methoxy groups into the benzamide structure can significantly influence its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of fluorinated benzamides typically involves condensation reactions between the appropriate fluorobenzoyl chloride and an amine. For example, N-(2,3-Difluorophenyl)-2-fluorobenzamide was synthesized from 2-fluorobenzoyl chloride and 2,3-difluoroaniline using standard synthetic procedures, yielding a high product yield (88%) (Hehir & Gallagher, 2023). Such methods are adaptable for synthesizing this compound by substituting with the corresponding amines and acid chlorides.

Molecular Structure Analysis

The molecular structure of benzamides can be characterized using techniques such as X-ray crystallography. Studies on similar compounds have shown that the arrangement of functional groups around the benzamide core can significantly affect the molecule's overall geometry and intermolecular interactions, including hydrogen bonding and stacking interactions (Suchetan et al., 2016).

Mechanism of Action

Target of Action

It is known that compounds with a similar structure, such as 3,4-dimethoxyphenethylamine (dmpea), are analogues of the major human neurotransmitter dopamine . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Dmpea, a structurally similar compound, has some activity as a monoamine oxidase inhibitor . This suggests that N-(3,4-dimethoxyphenyl)-2-fluorobenzamide might interact with its targets in a similar manner, potentially inhibiting certain enzymes and affecting neurotransmitter levels.

Biochemical Pathways

Related compounds like dmpea are known to affect the dopamine pathway . This could potentially lead to downstream effects such as altered mood, cognition, and motor control.

Pharmacokinetics

The structurally similar compound dmpea is known to have a low aqueous solubility and a low volatility , which could impact its bioavailability.

Result of Action

It is known that related compounds like dmpea can have effects such as inhibiting certain enzymes and affecting neurotransmitter levels . These changes could potentially lead to various physiological effects.

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, it has been found that this compound can act as a corrosion inhibitor for mild steel in acidic environments . This suggests that the compound’s action can be influenced by factors such as pH and temperature.

properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO3/c1-19-13-8-7-10(9-14(13)20-2)17-15(18)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVHMQWUNRNMFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5677209.png)

![N'-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-N,N-dimethylurea](/img/structure/B5677219.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5677227.png)

![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(1H-1,2,4-triazol-1-ylacetyl)-3-pyrrolidinyl]methanol](/img/structure/B5677235.png)

![N,N-dimethyl-1-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine](/img/structure/B5677236.png)

![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-1-(6-methyl-2-phenylpyrimidin-4-yl)piperidin-4-amine](/img/structure/B5677243.png)

![8-(2-pyrazinylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5677251.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-ethylisonicotinamide](/img/structure/B5677255.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide](/img/structure/B5677273.png)

![8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B5677313.png)

![2-{[3-cyano-4-(4-hydroxyphenyl)-5,6,7,8-tetrahydro-2-quinolinyl]thio}acetamide](/img/structure/B5677318.png)

![(1S*,5R*)-3-isonicotinoyl-6-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5677325.png)

![4-methoxy-4-phenyl-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5677329.png)